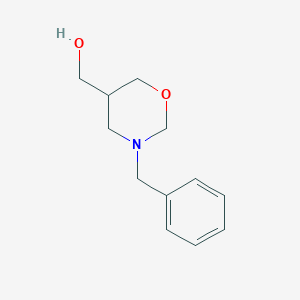

(3-Benzyl-1,3-oxazinan-5-yl)methanol

Description

Significance of 1,3-Oxazinane (B78680) Derivatives in Contemporary Organic Chemistry Research

1,3-Oxazinane derivatives represent a vital class of six-membered heterocyclic compounds containing one nitrogen and one oxygen atom at the 1 and 3 positions, respectively. ijrpr.com Their significance in modern organic chemistry is multifaceted, stemming from their utility as versatile synthetic intermediates and their presence in a wide range of biologically active molecules. derpharmachemica.comresearchgate.net These scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. bohrium.comresearchgate.net

The interest in 1,3-oxazine derivatives has grown substantially due to their diverse pharmacological activities, which include applications as antitumor, antimicrobial, anti-inflammatory, and antiviral agents. ijrpr.comderpharmachemica.comresearchgate.net This broad spectrum of biological activity has spurred extensive research into the synthesis of novel 1,3-oxazine-containing compounds. bohrium.com Synthetic chemists are continually developing new and efficient methods for the preparation of these heterocycles, often focusing on green chemistry principles to reduce cost and toxicity. ijrpr.comrsc.org

Structural Characteristics and Nomenclature of the (3-Benzyl-1,3-oxazinan-5-yl)methanol System

To understand the compound , a breakdown of its name, this compound, is necessary. The nomenclature provides a precise description of its molecular architecture.

The core of the molecule is a 1,3-oxazinane ring. This is a six-membered saturated ring containing an oxygen atom at position 1 and a nitrogen atom at position 3. The "an" suffix in "oxazinane" indicates a fully saturated ring system.

A benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) is substituted at the 3-position of the oxazinane ring, which is the nitrogen atom. wikipedia.org This is denoted by the "3-Benzyl" prefix.

A methanol (B129727) group (-CH2OH) is attached to the 5-position of the oxazinane ring. wikipedia.org The "-yl" suffix in "oxazinan-5-yl" indicates that the oxazinane ring is a substituent attached to the methanol group.

The systematic IUPAC name for this compound clearly defines the connectivity of its constituent parts.

Research Landscape of 1,3-Oxazinanes as Key Heterocyclic Scaffolds

The research landscape for 1,3-oxazinanes is dynamic and expanding. Scientists are actively exploring various synthetic strategies to access these heterocyclic systems, including multi-component reactions like the Mannich and Betti reactions. ijrpr.com These methods offer pathways to a wide array of substituted 1,3-oxazinane derivatives. nih.gov

Furthermore, the development of novel catalysts, including reusable magnetic nanocatalysts, is making the synthesis of these compounds more efficient and environmentally friendly. rsc.orgnih.gov Beyond their synthesis, significant research efforts are directed towards evaluating the biological and pharmacological properties of new 1,3-oxazine derivatives. derpharmachemica.comresearchgate.net Studies have demonstrated their potential in treating a range of diseases, highlighting their importance as a "privileged scaffold" in the design of new therapeutic agents. bohrium.comresearchgate.net The versatility of the 1,3-oxazinane ring system ensures its continued importance as a key heterocyclic scaffold in the field of organic and medicinal chemistry. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(3-benzyl-1,3-oxazinan-5-yl)methanol |

InChI |

InChI=1S/C12H17NO2/c14-8-12-7-13(10-15-9-12)6-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |

InChI Key |

ZUMFZLIJDXAJMS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCN1CC2=CC=CC=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyl 1,3 Oxazinan 5 Yl Methanol and Analogous Structures

Conventional Synthetic Routes to 1,3-Oxazinane (B78680) Cores

Conventional methods for the synthesis of 1,3-oxazinanes are well-established and typically involve the formation of the six-membered ring from acyclic precursors. These routes are often characterized by their simplicity and the availability of starting materials.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of 1,3-oxazinanes. These reactions typically involve the condensation of a 1,3-amino alcohol with an aldehyde or ketone. The reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the 1,3-oxazinane ring.

A common approach is the three-component condensation of a primary amine, formaldehyde (B43269), and a phenol (B47542) or other suitable active methylene (B1212753) compound. This one-pot synthesis is efficient for creating a variety of substituted 1,3-oxazine derivatives rsc.org. The reaction conditions for these condensations can vary, with some methods employing catalysts to improve yields and reaction times. For instance, a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 has been used as a catalyst for the one-pot synthesis of 1,3-oxazine derivatives under solvent-free conditions, offering high yields in short reaction times rsc.org.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Ref. |

| Primary Amine | Formaldehyde | Phenol | Varies | 1,3-Oxazinane | |

| Aromatic Aldehyde | 2-Naphthol | Urea (B33335) | H3PMo11O39@TiO2@g-C3N4 | 1,3-Oxazine derivative | rsc.org |

Mannich-Type Reactions in 1,3-Oxazinane Synthesis

The Mannich reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly useful in the synthesis of 1,3-oxazinanes. In this context, the reaction involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. The resulting Mannich base can then undergo cyclization to form the 1,3-oxazinane ring.

A classic example is the Betti reaction, a Mannich-type aminoalkylation of 2-naphthol with various aldehydes in the presence of ammonia to synthesize 1,3-disubstituted-2,3-dihydro-1H-naphtoxazines jcsp.org.pkresearchgate.net. The reaction of sec-enaminones with formaldehyde and an appropriate amine or diamine also yields functionalized dihydro-1,3-oxazines scilit.com.

| Substrate | Reagents | Product | Ref. |

| 2-Naphthol | Aldehyde, Ammonia | 1,3-Disubstituted-2,3-dihydro-1H-naphtoxazine | jcsp.org.pkresearchgate.net |

| sec-Enaminone | Formaldehyde, Amine/Diamine | Dihydro-1,3-oxazine | scilit.com |

Ring-Closure Approaches from Linear Precursors

The direct cyclization of pre-formed linear precursors, specifically 1,3-amino alcohols, is a fundamental and straightforward approach to the 1,3-oxazinane core. This method involves the reaction of a 1,3-amino alcohol with an aldehyde or a ketone, often under conditions that facilitate the removal of water, thereby driving the reaction towards the cyclic product.

The synthesis of 1,3-oxazinanes can be achieved by reacting N-substituted 3-aminopropanols with various aldehydes scirp.org. This transformation can be promoted by microwave irradiation in the presence of air, which is believed to generate an acid that catalyzes the condensation scirp.org. The choice of aldehyde allows for the introduction of various substituents at the 2-position of the 1,3-oxazinane ring. This method is versatile, and a range of aldehydes, including heterocyclic aldehydes like 2-pyridine carboxaldehyde and furfural, have been successfully employed scirp.org.

Furthermore, a ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines provides access to N-H-1,3-oxazinanes, which are valuable building blocks that can be subsequently converted to N-H-1,3-aminoalcohols organic-chemistry.org. This represents an indirect ring-closure approach where a pre-existing heterocyclic ring is transformed into the desired 1,3-oxazinane.

Stereoselective and Enantioselective Synthetic Strategies

The development of stereoselective and enantioselective methods for the synthesis of 1,3-oxazinanes is of significant importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. These strategies aim to control the formation of stereocenters within the 1,3-oxazinane ring.

Chiral Pool Synthesis Utilizing Natural Product Derivatives

Chiral pool synthesis leverages the inherent chirality of readily available natural products, such as amino acids and carbohydrates, to construct enantiomerically pure target molecules. This approach avoids the need for a resolution step or an asymmetric catalyst.

While specific examples for the synthesis of (3-Benzyl-1,3-oxazinan-5-yl)methanol using this strategy are not extensively documented, the general principle involves utilizing a chiral 1,3-amino alcohol derived from a natural source as the starting material. For instance, chiral amino acids can be reduced to the corresponding amino alcohols, which can then be cyclized with an appropriate aldehyde to yield a chiral 1,3-oxazinane. Similarly, carbohydrates offer a rich source of stereochemically defined building blocks that can be chemically modified to afford chiral 1,3-amino alcohols for subsequent cyclization.

Asymmetric Catalysis in 1,3-Oxazinane Ring Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules, including 1,3-oxazinanes. This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

A notable example is the one-pot asymmetric synthesis of chiral 1,3-oxazinanes via hemiaminal intermediates organic-chemistry.orgnih.govacs.org. This method involves the enantioselective addition of an alcohol to an imine, catalyzed by a chiral magnesium phosphate catalyst, followed by intramolecular cyclization organic-chemistry.orgnih.govacs.org. The use of 3-bromopropanol as the alcohol component has been shown to yield six-membered 1,3-oxazinane products with moderate to good enantioselectivities and high yields organic-chemistry.org.

Another strategy involves the asymmetric aza-Diels-Alder reaction of 2-aza-3-silyloxy-1,3-butadienes with aldehydes, catalyzed by a chiral dirhodium(II) complex, to produce chiral 1,3-oxazine derivatives researchgate.net. This reaction provides a powerful method for the construction of enantiomerically enriched six-membered nitrogen-containing heterocycles.

| Catalytic System | Reaction Type | Product | Enantioselectivity | Ref. |

| Chiral Magnesium Phosphate | Enantioselective addition of alcohol to imine followed by cyclization | Chiral 1,3-Oxazinane | Moderate to Good | organic-chemistry.orgnih.govacs.org |

| Chiral Dirhodium(II) Complex | Asymmetric aza-Diels-Alder | Chiral 1,3-Oxazine | High | researchgate.net |

Diastereoselective Control in Forming Substituted Oxazinanes

Achieving control over the spatial arrangement of atoms is a critical aspect of synthesizing substituted 1,3-oxazinanes. Diastereoselective methods are employed to selectively produce one diastereomer over others, which is often crucial for the biological activity of the final compound.

One effective strategy for diastereoselective synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of 1,3-oxazinanes, chiral amino alcohols can be used as starting materials. The inherent stereochemistry of the amino alcohol can influence the cyclization step, leading to the preferential formation of one diastereomer.

Another approach is substrate-controlled diastereoselection, where the stereocenters already present in the substrate dictate the stereochemistry of the newly formed stereocenters. For instance, in the cyclization of a substituted 1,3-amino alcohol to form the oxazinane ring, the relative stereochemistry of the substituents on the amino alcohol backbone will influence the conformation of the transition state, thereby favoring the formation of a specific diastereomer.

Furthermore, catalyst-controlled diastereoselective reactions have emerged as a powerful tool. Chiral catalysts can create a chiral environment around the reactants, guiding the reaction pathway towards the formation of a particular diastereomer. For example, chiral Lewis acids or Brønsted acids can be used to catalyze the condensation of an amino alcohol with an aldehyde, with the catalyst dictating the facial selectivity of the nucleophilic attack, thus controlling the diastereomeric outcome.

A notable example of achieving diastereoselectivity is through a one-pot synthesis method. A highly efficient one-pot synthesis of chiral 1,3-oxazolidines and 1,3-oxazinanes has been reported, proceeding through hemiaminal intermediates. This method utilizes a chiral magnesium phosphate catalyst for the enantioselective addition of alcohols to imines, followed by intramolecular cyclization under mild basic conditions. Specifically for 1,3-oxazinanes, the use of 3-bromopropanol as the alcohol source favored the formation of the six-membered ring with moderate to good enantioselectivities and high yields.

| Reactants | Catalyst/Base | Product | Enantioselectivity/Yield |

| Imine + 3-Bromopropanol | Chiral Magnesium Phosphate / Cs2CO3 | Chiral 1,3-Oxazinane | Moderate to good enantioselectivities, high yields |

This method demonstrates the potential for catalyst-controlled diastereoselective synthesis of the 1,3-oxazinane core structure.

Regiodivergent Approaches to Substituted 1,3-Oxazinanes

Regiodivergent synthesis allows for the selective formation of different constitutional isomers from a common starting material by tuning the reaction conditions, particularly the catalyst or ligands. This approach is highly valuable for creating a diverse range of substituted 1,3-oxazinanes for biological screening.

A significant advancement in this area is the regiodivergent enantioselective C-H functionalization of Boc-protected 1,3-oxazinanes. researchgate.netacademie-sciences.frjetir.org This method allows for the selective introduction of functional groups at either the C4 or C5 position of the oxazinane ring. The process involves a one-pot reaction sequence starting with a sparteine-mediated enantioselective lithiation of the Boc-1,3-oxazinane. This is followed by transmetallation to zinc. The regioselectivity of the subsequent Negishi coupling with an organic electrophile is controlled by the choice of ligand. researchgate.netacademie-sciences.frjetir.org

The use of different phosphine ligands for the palladium-catalyzed Negishi coupling allows for a switch in regioselectivity, leading to the exclusive formation of either the C4- or C5-functionalized product. academie-sciences.fr This ligand-controlled regioselectivity is a powerful tool for generating a variety of substituted 1,3-oxazinane building blocks. academie-sciences.frjetir.org These functionalized oxazinanes can then be converted into highly enantioenriched β²- and β³-amino acids. researchgate.netacademie-sciences.fr

| Position of Functionalization | Ligand | Outcome |

| C4 | Ligand L¹ (e.g., PPh3) | Exclusive formation of C4-functionalized product |

| C5 | Ligand L² (e.g., dppf) | Exclusive formation of C5-functionalized product |

This regiodivergent strategy provides a versatile platform for the synthesis of a wide array of substituted 1,3-oxazinanes with high enantioselectivity. jetir.org

Sustainable and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Metal-Free Catalysis and Aqueous Reaction Media

The use of transition metal catalysts in organic synthesis, while highly effective, can lead to concerns regarding toxicity, cost, and contamination of the final product. Consequently, there is a growing interest in developing metal-free catalytic systems. For the synthesis of 1,3-oxazines, various metal-free catalysts have been explored. These include the use of biodegradable catalysts like thiamine hydrochloride (Vitamin B1) in aqueous media. academie-sciences.fr This approach offers an efficient and convenient method for the one-pot, three-component condensation of anilines, formaldehyde, and α- or β-naphthol to produce 1,3-oxazine derivatives. academie-sciences.fr The use of water as a solvent is particularly advantageous due to its non-toxic, non-flammable, and readily available nature. academie-sciences.fr

Another green approach involves the use of solid acid catalysts like Amberlyst IR-120, which can be easily recovered and reused, thus reducing waste. This catalyst has been successfully employed in the synthesis of 1,3-oxazine derivatives.

The development of catalyst-free methods is another significant step towards sustainable synthesis. Some reactions for the formation of 1,3-oxazines can be promoted by visible light without the need for a metal catalyst. These photochemical reactions often proceed under mild conditions and offer a green alternative to traditional methods.

| Catalyst | Solvent | Key Advantages |

| Thiamine hydrochloride (VB1) | Water | Biodegradable, universal solvent, mild conditions |

| Amberlyst IR-120 | - | Reusable, easy product isolation |

| Visible light | - | Metal-free, mild conditions |

Multicomponent Reaction Strategies for Enhanced Atom Economy

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. MCRs are highly desirable from a green chemistry perspective as they often lead to a significant increase in atom economy, which is a measure of how many atoms of the reactants are incorporated into the final desired product.

The synthesis of the 1,3-oxazine scaffold is well-suited for MCR strategies. A common approach involves the one-pot condensation of an amine, an aldehyde (such as formaldehyde), and a suitable alcohol or phenol derivative. This convergent approach allows for the rapid construction of molecular complexity from simple and readily available starting materials.

The use of MCRs for the synthesis of 1,3-oxazine derivatives has been shown to be highly efficient, often resulting in high yields and simplified purification procedures. academie-sciences.fr By combining multiple synthetic steps into a single operation, MCRs reduce the number of intermediate isolation and purification steps, which in turn minimizes solvent consumption and waste generation.

For example, the synthesis of various 1,3-oxazine derivatives has been achieved through a one-pot, three-component condensation of anilines, formaldehyde, and α- or β-naphthol. academie-sciences.fr This reaction proceeds with high atom economy as the majority of the atoms from the starting materials are incorporated into the final product.

The principles of atom economy are central to green chemistry, and MCRs provide a powerful platform for designing synthetic routes that are both efficient and environmentally responsible.

Advanced and Novel Synthetic Transformations

The field of organic synthesis is constantly evolving, with the development of new reactions and strategies that enable more efficient and selective transformations. In the context of the 1,3-oxazinane scaffold, advanced synthetic methods are being explored to introduce functional groups in a highly controlled manner.

C-H Functionalization of the 1,3-Oxazinane Scaffold

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis. This approach allows for the conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. This leads to more step-economical and atom-economical synthetic routes.

As previously discussed in the context of regiodivergent synthesis (Section 2.2.4), the C-H functionalization of the Boc-1,3-oxazinane scaffold is a powerful method for introducing substituents at specific positions. researchgate.net The sparteine-mediated enantioselective lithiation enables the activation of C-H bonds at either the C4 or C5 position. researchgate.netacademie-sciences.fr The subsequent transmetallation and ligand-controlled Negishi coupling provide a versatile toolkit for installing a wide range of functional groups. academie-sciences.frjetir.org

This direct C-H functionalization strategy offers several advantages over traditional methods that might require multi-step sequences to introduce functionality at these positions. By directly targeting C-H bonds, this approach shortens synthetic sequences and reduces the generation of waste. The ability to perform this functionalization enantioselectively further enhances its utility in the synthesis of chiral molecules like this compound and its analogs.

The development of such advanced synthetic transformations is crucial for the efficient and selective synthesis of complex molecules and for exploring the chemical space around privileged scaffolds like the 1,3-oxazinane ring system.

Neoacetalization-Based Methodologies for N-Methoxy-1,3-Oxazinane Analogues

A significant strategy for synthesizing N-methoxy-1,3-oxazinane analogues involves the condensation reaction between an aldehyde and (2R,3S)-4-(methoxyamino)butane-1,2,3-triol. nih.govutupub.fi This method is a form of neoacetalization where the oxazinane ring is formed post-synthetically on a pre-existing scaffold, which is particularly useful in the context of modified oligonucleotides. nih.govutupub.fi

The formation of the N-methoxy-1,3-oxazinane ring is a reversible, acid-catalyzed process. nih.govutupub.fi The reaction proceeds by mixing the amino-triol unit with a suitable aldehyde. For instance, the synthesis of a phosphoramidite building block for oligonucleotide synthesis utilizes 4-(benzoyloxy)benzaldehyde as a protecting group that also serves as the aldehyde component for the ring formation. utupub.fi The reaction between (2R,3S)-4-(methoxyamino)butane-1,2,3-triol and 4-(benzoyloxy)benzaldehyde under acidic conditions yields the desired N-methoxy-1,3-oxazinane structure. utupub.fi

The stability and hydrolysis rate of the resulting oxazinane are dependent on the electronic properties of the substituent on the aldehyde's phenyl ring. This relationship was studied using a series of substituted benzaldehydes. The rate of acid-catalyzed hydrolysis was analyzed, yielding a Hammett reaction constant ρ of 1.40, which indicates that electron-withdrawing groups on the benzaldehyde (B42025) accelerate hydrolysis. utupub.fi This kinetic analysis is crucial for designing protecting group strategies in multi-step syntheses. utupub.fi

The table below summarizes the kinetic data for the hydrolysis of various N-methoxy-2-phenyl-1,3-oxazinanes, demonstrating the influence of substituents on their stability.

| Substituent on Benzaldehyde | Hammett Substituent Constant (σ) | Observed Rate Constant (k_obs, 10⁻⁵ s⁻¹) |

|---|---|---|

| 4-OCH₃ | -0.27 | 1.3 |

| 4-CH₃ | -0.17 | 2.1 |

| H | 0.00 | 4.2 |

| 4-Cl | 0.23 | 11 |

| 3-NO₂ | 0.71 | 79 |

| 4-NO₂ | 0.78 | 120 |

This methodology has been successfully applied to post-synthetically introduce various nucleobase surrogates as aldehydes into oligonucleotides, where the aldehyde plays the role of the nucleobase and the oxazinane ring mimics the ribose sugar. nih.gov

Gold(I)-Catalyzed Cyclization Processes

Gold(I) catalysis has emerged as a powerful tool in organic synthesis for the construction of heterocyclic systems, including structures analogous to 1,3-oxazinanes. kuleuven.be These reactions are valued for their mild conditions and high functional group tolerance. kuleuven.be The general principle involves the activation of carbon-carbon multiple bonds (alkynes or allenes) by a cationic gold(I) complex, making them susceptible to intramolecular attack by a nucleophile, such as an oxygen or nitrogen atom, to form a ring. kuleuven.benih.gov

One prominent example is the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides to synthesize substituted 4H-benzo[d] beilstein-journals.orgbeilstein-journals.orgoxazines. nih.gov In this process, the gold catalyst coordinates to the alkyne, facilitating a chemoselective 6-exo-dig cyclization. The amide's oxygen atom acts as the nucleophile, attacking the activated triple bond to form the oxazine (B8389632) ring. nih.gov This method yields highly substituted oxazines in modest to good yields under very mild reaction conditions. nih.gov

A plausible mechanism involves:

Coordination of the cationic gold(I) catalyst to the alkyne of the N-(2-alkynyl)aryl benzamide substrate. nih.gov

A subsequent chemoselective 6-exo-dig attack by the amide oxygen onto the internal carbon of the activated alkyne. nih.gov

This attack forms a vinylidene gold(I) benzoxazonium intermediate, which then proceeds to the final product. nih.gov

Another relevant application is the gold-catalyzed synthesis of 1,3-oxazinan-2-ones from allenic carbamates. beilstein-journals.org This reaction proceeds via a regioselective 6-endo-dig oxyauration, where the carbonyl oxygen of the carbamate group attacks the gold-activated proximal double bond of the allene. This process efficiently produces the six-membered 1,3-oxazinan-2-one (B31196) core under mild conditions. beilstein-journals.org

The table below presents examples of gold(I)-catalyzed cyclization reactions to form oxazine-related structures, highlighting the diversity of substrates and the efficiency of the method.

| Substrate | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2-alkynyl)aryl benzamide (methyl-substituted) | Gold(I) complex C1 or C5 | 4-Benzyliden-2-aryl-4H-benzo[d] beilstein-journals.orgbeilstein-journals.orgoxazine | 90 | nih.gov |

| N-(2-alkynyl)aryl benzamide (phenyl-substituted) | Gold(I) complex C1 or C5 | 4-Benzyliden-2-aryl-4H-benzo[d] beilstein-journals.orgbeilstein-journals.orgoxazine | 61 | nih.gov |

| N-(2-alkynyl)aryl benzamide (methoxy-substituted) | Gold(I) complex C1 or C5 | 4-Benzyliden-2-aryl-4H-benzo[d] beilstein-journals.orgbeilstein-journals.orgoxazine | 46-51 | nih.gov |

| Allenic Carbamate | [AuClPPh₃]/AgOTf | 1,3-Oxazinan-2-one | Not specified | beilstein-journals.org |

These gold-catalyzed methodologies provide efficient and regioselective routes to various oxazinane and oxazine structures, demonstrating the versatility of this approach in modern heterocyclic chemistry. nih.govbeilstein-journals.org

Chemical Reactivity and Derivatization of 3 Benzyl 1,3 Oxazinan 5 Yl Methanol

Ring-Opening and Ring-Closure Equilibria of the 1,3-Oxazinane (B78680) System

The 1,3-oxazinane ring is a six-membered saturated heterocycle containing both oxygen and nitrogen atoms. Its stability and propensity to undergo ring-opening are influenced by factors such as pH, temperature, and the nature of substituents on the ring.

The 1,3-oxazinane system exists in equilibrium with its open-chain Schiff base precursor, an N-benzylamino alcohol. Generally, the formation of the cyclic 1,3-oxazinane is favored, particularly when derived from aliphatic aldehydes. However, this equilibrium can be shifted towards the open-chain form under certain conditions.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the 1,3-oxazinane ring can undergo hydrolysis. mdma.chrsc.org The reaction is initiated by protonation of the ring oxygen or nitrogen, which facilitates nucleophilic attack by water. This process leads to the cleavage of the C-O or C-N bond, ultimately resulting in the formation of the corresponding amino alcohol and formaldehyde (B43269) (from the C2 position). The stability of the N-benzyl group under these conditions allows for the isolation of the N-benzylamino diol.

Base-Catalyzed Ring Opening: While generally more stable under basic conditions compared to acidic conditions, strong bases can promote the ring-opening of 1,3-oxazinanes. acs.org The specific conditions required for base-catalyzed cleavage depend on the substitution pattern of the ring.

Thermal Stability: 1,3-Oxazine derivatives generally exhibit good thermal stability. acs.orgorganic-chemistry.org However, at elevated temperatures, ring-opening and subsequent reactions can occur. The thermal stability is influenced by the substituents on the ring, with certain groups potentially lowering the decomposition temperature. nih.gov

Transformations Involving the 5-Hydroxymethyl Moiety

The primary alcohol of the 5-hydroxymethyl group is a versatile handle for a variety of chemical transformations, including oxidation and nucleophilic substitution reactions.

The primary alcohol at the C-5 position can be oxidized to afford the corresponding aldehyde or carboxylic acid, key intermediates for further functionalization. The choice of oxidant and reaction conditions determines the extent of oxidation.

Oxidation to Aldehyde: Mild oxidizing agents can selectively convert the primary alcohol to 3-Benzyl-1,3-oxazinane-5-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for such transformations, minimizing over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically oxidize the primary alcohol directly to the 3-Benzyl-1,3-oxazinane-5-carboxylic acid. The stability of the 1,3-oxazinane ring and the N-benzyl group under these oxidative conditions needs to be considered to avoid undesired side reactions.

Recent studies have also explored the oxidation of benzyl (B1604629) alcohol derivatives under various conditions, including metal-free, oxygen-promoted systems and OH-initiated atmospheric oxidation, which can lead to the formation of benzaldehyde (B42025) and other products. acs.orgacs.orgbohrium.comnih.gov

The hydroxyl group of the 5-hydroxymethyl moiety can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C-5 position.

Esterification: The primary alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent to form the corresponding esters. nih.gov This reaction is a straightforward method for introducing diverse acyl groups.

Etherification: Ether derivatives can be prepared via Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) and then reacted with an alkyl halide. bohrium.comnih.govmdpi.com Chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups has been achieved using specific reagent systems. bohrium.comnih.gov

Research on the functionalization of related Boc-1,3-oxazinanes has demonstrated that selective C-H functionalization at the C-5 position is possible through lithiation and subsequent cross-coupling reactions, offering a pathway to a variety of C-5 substituted derivatives. acs.org

Reactivity of the N-Benzyl Substituent

The N-benzyl group is a common protecting group for amines and also provides a site for further chemical modification through reactions on the aromatic ring or cleavage of the benzyl group itself.

The benzene (B151609) ring of the N-benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic core. The directing effect of the methylene (B1212753) group attached to the nitrogen typically favors substitution at the ortho and para positions.

Nitration: The aromatic ring can be nitrated using a mixture of nitric acid and sulfuric acid. Studies on related N-benzyl derivatives have shown that nitration often occurs selectively at the para-position of the benzyl group. researchgate.net

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be performed on the benzyl ring using an alkyl or acyl halide and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). ethz.chmasterorganicchemistry.comlibretexts.orgscite.airesearchgate.net These reactions introduce alkyl or acyl groups onto the aromatic ring.

The N-benzyl group can be removed under various conditions, which is a crucial step in synthetic routes where it is used as a protecting group.

Catalytic Hydrogenation: The most common method for N-debenzylation is catalytic hydrogenation over a palladium catalyst (e.g., Pd/C). mdma.chnih.govnih.govresearchgate.netyoutube.com This method is generally clean and efficient, yielding the debenzylated 1,3-oxazinane and toluene (B28343) as a byproduct. The use of a mixed catalyst system, such as palladium with niobic acid-on-carbon, has been shown to facilitate this deprotection. nih.govnih.govresearchgate.net

Oxidative Cleavage: The N-benzyl group can also be removed under oxidative conditions. Reagents such as potassium bromide with an oxidant or electrochemical methods have been employed for the oxidative cleavage of benzyl C-N bonds. acs.orgbohrium.comacs.org Triphosgene (B27547) has also been used for the selective cleavage of N-benzyl-protected secondary amines. nih.govacs.org

Reductive Cleavage: Reductive cleavage using dissolving metals or other reducing agents can also effect debenzylation. nih.gov

The choice of debenzylation method depends on the compatibility with other functional groups present in the molecule. For instance, catalytic hydrogenation may not be suitable if other reducible groups are present.

Further Derivatization and Scaffold Modifications

Beyond simple modifications of the hydroxyl and amino groups, the (3-Benzyl-1,3-oxazinan-5-yl)methanol core can undergo more complex transformations to yield novel heterocyclic systems. These reactions often involve intramolecular cyclizations or reactions with bifunctional reagents to build new rings onto the existing oxazinane framework.

Formation of Cyclic Urethanes (1,3-Oxazinan-2-ones)

The synthesis of 1,3-oxazinan-2-ones represents a significant derivatization of the 1,3-oxazinane core. These cyclic urethanes are of interest due to their presence in various biologically active molecules and their utility as synthetic intermediates. The general strategy for the conversion of a 1,3-oxazinane, such as this compound, to a 1,3-oxazinan-2-one (B31196) typically involves the reaction of the secondary amine within the ring with a phosgene (B1210022) equivalent.

One common method involves the use of phosgene (COCl₂) or a safer alternative like triphosgene (bis(trichloromethyl)carbonate) or carbonyldiimidazole (CDI). The reaction proceeds via the formation of a carbamoyl (B1232498) chloride or an imidazolyl carbonyl intermediate, which then undergoes intramolecular cyclization with the oxygen atom of the oxazinane ring to form the cyclic urethane (B1682113). The benzyl group on the nitrogen atom would be retained in this transformation.

Another approach could involve the thermolysis of azides of related amic acids, which has been shown to yield 1,3-oxazin-2-one derivatives. rsc.org While not a direct conversion of the pre-formed oxazinane ring, this method highlights a synthetic route to this class of compounds.

The conversion of the primary hydroxyl group in this compound to a leaving group could also potentially precede a cyclization reaction to form a bicyclic system, though the formation of a simple 1,3-oxazinan-2-one from the existing ring is more direct.

| Starting Material | Reagent | Product | Description |

| This compound | Phosgene or Triphosgene | 3-Benzyl-5-(hydroxymethyl)-1,3-oxazinan-2-one | Formation of a cyclic urethane via reaction with the secondary amine. |

| This compound | Carbonyldiimidazole (CDI) | 3-Benzyl-5-(hydroxymethyl)-1,3-oxazinan-2-one | A milder alternative for the formation of the cyclic urethane. |

Synthesis of Fused Heterocyclic Systems Containing the Oxazinane Core

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the participation of both the nitrogen and a carbon atom of the oxazinane ring in the formation of a new ring.

One potential strategy involves the reaction of the 1,3-oxazinane with reagents that can react with both the secondary amine and a suitable functional group introduced onto the ring. For instance, if the primary hydroxyl group of this compound is converted to an aldehyde, this could undergo a condensation reaction with a binucleophile to form a fused pyrimidine (B1678525) or a similar heterocyclic ring.

Furthermore, the synthesis of fused systems can be achieved through multi-component reactions. For example, a three-component benzannulation reaction has been reported for the synthesis of meta-hetarylanilines from 1,3-diketones with heterocyclic substituents, acetone, and various amines. beilstein-journals.org While this is a method to construct a substituted aniline, the principles of multi-component reactions could be adapted to build fused systems onto the oxazinane core.

The synthesis of fused heterocycles such as pyrazolo[3,4-e] rsc.orgpsu.eduoxazines has been reported, demonstrating the formation of a fused system containing an oxazine (B8389632) ring. nih.gov These syntheses often involve the cyclization of appropriately functionalized precursors. For this compound, this would necessitate the introduction of reactive groups that can participate in an intramolecular cyclization to form a new fused ring. For instance, the introduction of a hydrazine (B178648) moiety could lead to the formation of a fused triazine ring system.

| Starting Scaffold | Reaction Type | Potential Fused System | General Approach |

| 1,3-Oxazinane | Annulation | Fused Pyrimidine | Introduction of an aldehyde or ketone on the oxazinane ring followed by reaction with a binucleophile like urea (B33335) or thiourea. |

| 1,3-Oxazinane | Intramolecular Cyclization | Fused Triazine | Functionalization with a hydrazine or a similar group followed by cyclization. |

| 1,3-Oxazinane | Multi-component Reaction | Various Fused Heterocycles | Reaction with multiple components to build a new ring onto the existing oxazinane framework. |

Structural Elucidation and Advanced Characterization Techniques

Comprehensive Spectroscopic Analysis

Spectroscopic methods are indispensable for determining the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of the connectivity and functional groups present in (3-Benzyl-1,3-oxazinan-5-yl)methanol.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The benzyl (B1604629) group would exhibit signals in the aromatic region (typically δ 7.2-7.4 ppm) for the five phenyl protons and a characteristic singlet for the benzylic methylene (B1212753) (CH₂) protons. The protons on the oxazinane ring would appear in the aliphatic region, with their chemical shifts and coupling patterns providing information about their connectivity and stereochemical relationships. The hydroxymethyl group (CH₂OH) would show a signal for the methylene protons, likely a doublet, and a broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms. The benzyl group would show signals for the aromatic carbons and the benzylic carbon. The oxazinane ring carbons and the hydroxymethyl carbon would also have distinct chemical shifts.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This would be crucial for assigning the carbons of the oxazinane ring and the benzylic and hydroxymethyl groups.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to trace the proton network within the oxazinane ring. An HSQC spectrum would correlate each proton with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals.

Expected ¹H and ¹³C NMR Data (Hypothetical):

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenyl-H | 7.20-7.40 (m, 5H) | 127.0-138.0 |

| Benzyl-CH₂ | ~3.60 (s, 2H) | ~58.0 |

| Oxazinane-H (axial/equatorial) | 2.50-4.50 (m) | 45.0-75.0 |

| CH₂OH | ~3.50 (d, 2H) | ~65.0 |

| OH | variable (br s, 1H) | - |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the ether linkage in the oxazinane ring and the alcohol would be observed in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching bands would be visible around 1450-1600 cm⁻¹.

Expected IR Absorption Bands (Hypothetical):

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1050-1250 | C-O stretch | Ether, Alcohol |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the benzyl group or the hydroxymethyl group, providing further structural evidence. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition and confirms the molecular formula.

Expected Mass Spectrometry Data (Hypothetical):

| Technique | Expected Result |

| MS (EI) | Molecular ion peak (M⁺) and characteristic fragment ions. |

| HRMS (ESI-TOF) | Exact mass measurement to confirm the molecular formula C₁₂H₁₇NO₂. |

X-ray Crystallographic Studies for Absolute Configuration and Conformation

If a suitable single crystal of this compound could be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. Crucially, it would establish the absolute configuration of the stereocenters in the molecule and the preferred conformation of the 1,3-oxazinane (B78680) ring (e.g., chair, boat, or twist-boat). This information is invaluable for understanding the molecule's shape and steric properties. For instance, studies on similar oxazine (B8389632) structures have revealed half-chair conformations for the oxazine ring.

Advanced Chromatographic Techniques for Purity Assessment and Stereoisomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for separating any potential stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be developed. The purity of the sample would be determined by the area percentage of the main peak in the chromatogram. This method can also be adapted for the separation of diastereomers if they are present.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography can also be used for purity analysis. A GC analysis would provide information on the presence of any volatile impurities. When coupled with a mass spectrometer (GC-MS), it can simultaneously provide separation and identification of components in a mixture.

These advanced analytical techniques, applied in a complementary fashion, would provide a comprehensive and unambiguous structural characterization and purity assessment of this compound, forming the basis for any further investigation into its chemical properties and reactivity.

Theoretical and Computational Investigations of 3 Benzyl 1,3 Oxazinan 5 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and geometry of molecules. These computational methods are instrumental in elucidating the properties of (3-Benzyl-1,3-oxazinan-5-yl)methanol at the atomic level.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface.

The geometry optimization reveals key structural parameters. The 1,3-oxazinane (B78680) ring is expected to adopt a chair-like conformation, which is the most stable arrangement for such six-membered heterocycles. The substituents—the benzyl (B1604629) group at the N3 position and the hydroxymethyl group at the C5 position—can exist in either axial or equatorial orientations. DFT calculations can precisely predict the bond lengths, bond angles, and dihedral angles for each of these conformers. The relative energies obtained from these calculations indicate the most stable conformation. Generally, equatorial substitution is favored to minimize steric hindrance.

Table 1: Hypothetical Optimized Geometrical Parameters for Equatorial this compound using DFT

| Parameter | Bond/Angle | Value |

| Bond Length | C2-O1 | 1.43 Å |

| C6-O1 | 1.44 Å | |

| C2-N3 | 1.47 Å | |

| C4-N3 | 1.46 Å | |

| N3-C(Benzyl) | 1.48 Å | |

| C4-C5 | 1.53 Å | |

| C5-C6 | 1.52 Å | |

| C5-C(Methanol) | 1.54 Å | |

| Bond Angle | C6-O1-C2 | 112.0° |

| O1-C2-N3 | 110.5° | |

| C2-N3-C4 | 111.8° | |

| N3-C4-C5 | 110.2° | |

| C4-C5-C6 | 109.8° | |

| O1-C6-C5 | 111.5° | |

| Dihedral Angle | C6-O1-C2-N3 | -60.5° |

| O1-C2-N3-C4 | 55.2° | |

| C2-N3-C4-C5 | -53.8° | |

| N3-C4-C5-C6 | 56.1° | |

| C4-C5-C6-O1 | -58.9° | |

| C2-O1-C6-C5 | 62.0° |

Note: These values are hypothetical and based on typical parameters for similar structures.

Conformational Analysis and Energy Barriers

The 1,3-oxazinane ring is conformationally flexible. Besides the stable chair conformations (with equatorial or axial substituents), other higher-energy conformers such as boat and twist-boat forms exist. researchgate.net Conformational analysis of this compound involves mapping the potential energy surface to identify all possible conformers and the transition states that connect them.

The primary conformational equilibrium is between the chair forms with the benzyl and hydroxymethyl groups in equatorial or axial positions. Due to the steric bulk of the benzyl group, the conformer with the equatorial benzyl group is expected to be significantly more stable. The hydroxymethyl group at the C5 position also preferentially occupies the equatorial position to reduce 1,3-diaxial interactions. Computational studies on related 5-substituted 1,3-dioxanes have shown that the energy difference between equatorial and axial conformers can be significant. researchgate.net

The energy barriers for ring inversion, the process by which one chair conformation converts to another, can also be calculated. This typically proceeds through a series of twist-boat and boat transition states. For 3-methyltetrahydro-1,3-oxazine, the interconversion of chair conformers can occur through various pathways involving twist forms. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Orientations (Benzyl, Hydroxymethyl) | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial, Equatorial | 0.00 |

| Chair 2 | Equatorial, Axial | 1.5 - 2.5 |

| Chair 3 | Axial, Equatorial | 3.0 - 5.0 |

| Chair 4 | Axial, Axial | > 5.0 |

| Twist-Boat | - | 5.0 - 7.0 |

| Boat | - | 6.0 - 8.0 |

Note: These values are hypothetical estimates based on principles of conformational analysis.

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations of this compound can be performed in a simulated solvent environment (e.g., water or a non-polar solvent) to understand its interactions.

Intramolecularly, MD simulations can explore the flexibility of the benzyl and hydroxymethyl groups and the potential for intramolecular hydrogen bonding. The hydroxyl proton of the hydroxymethyl group could potentially form a transient hydrogen bond with the ring oxygen (O1) or nitrogen (N3), which would influence the preferred conformation of the side chain.

Intermolecularly, MD simulations reveal how the molecule interacts with its surroundings. The hydroxymethyl group is a hydrogen bond donor and acceptor, suggesting that in a protic solvent like water, it will form strong intermolecular hydrogen bonds. The benzyl group, being hydrophobic, will prefer to interact with non-polar molecules or regions. The nitrogen and oxygen atoms of the 1,3-oxazinane ring can also act as hydrogen bond acceptors. These interactions are crucial for understanding the solubility and potential biological activity of the compound. Studies on similar heterocyclic systems often employ MD simulations to investigate such interactions. mdpi.comacs.org

In Silico Prediction of Reactivity and Selectivity

Computational methods can also predict the chemical reactivity and selectivity of this compound. This is often achieved by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the benzyl ring and the heteroatoms, while the LUMO may be distributed over the aromatic system.

Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (colored blue) are susceptible to nucleophilic attack. The MEP map can predict sites of protonation and interaction with other charged species. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity.

Table 3: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Interpretation |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 6.0 eV | High kinetic stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.0 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | 0.17 eV-1 | High reactivity |

| Electrophilicity Index (ω) | χ2/(2η) | 2.04 eV | Propensity to accept electrons |

Note: These values are hypothetical and for illustrative purposes.

Applications of 3 Benzyl 1,3 Oxazinan 5 Yl Methanol As a Synthetic Intermediate and Scaffold

Role in the Asymmetric Synthesis of Chiral Amino Alcohols and β-Amino Acids

The primary application of (3-Benzyl-1,3-oxazinan-5-yl)methanol lies in its use as a chiral auxiliary or a masked precursor for the synthesis of enantiomerically pure amino alcohols and β-amino acids. These target molecules are crucial components of numerous pharmaceuticals and biologically active compounds.

The synthesis leverages the inherent chirality of the 1,3-oxazinane (B78680) ring system. The N-benzyl group serves as a reliable protecting group that can be removed under standard hydrogenolysis conditions. The core strategy involves the diastereoselective functionalization of the scaffold, followed by reductive cleavage of the heterocyclic ring to unmask the desired amino alcohol or a derivative that can be converted to a β-amino acid.

For instance, the ring-opening of the oxazinane can be achieved through hydrogenolysis, which simultaneously cleaves the N-benzyl bond and the C-O bonds within the ring, yielding a 1,3-amino alcohol. The stereochemistry at the C5 position of the oxazinane directly translates to the stereocenter of the resulting amino alcohol. Research has shown that N-thioacyl 1,3-amino alcohols can be synthesized in a highly regio- and stereoselective manner by the ring-opening of epoxides, and these intermediates can be cyclized to form 5,6-dihydro-4H-1,3-oxazines or reduced to N-alkyl 1,3-amino alcohols. nih.gov This demonstrates the synthetic pathway between open-chain amino alcohols and the corresponding cyclic oxazines.

| Transformation Precursor | Reagents and Conditions | Product Type | Stereochemical Outcome |

| N-Benzyl Thioamide & Epoxide | 1. BuLi2. Column Chromatography | N-Thioacyl 1,3-amino alcohol | High regio- and stereoselectivity nih.gov |

| anti-N-Thioacyl 1,3-amino alcohol | Bu4NF, EtI | cis-5,6-Dihydro-4H-1,3-oxazine | High efficiency nih.gov |

| N-Thioacyl 1,3-amino alcohol | LiAlH4 | N-Alkyl 1,3-amino alcohol | High yield nih.gov |

This interactive table summarizes synthetic transformations related to 1,3-oxazines and their amino alcohol precursors.

Utilization as a Building Block for Diverse Heterocyclic Systems

Beyond its role in amino acid synthesis, this compound is a versatile building block for constructing a variety of other heterocyclic systems. jetir.org Its multiple functionalization points—the secondary amine, the ether linkage, and the primary alcohol—allow for a range of chemical manipulations.

Key synthetic strategies include:

Ring-Rearrangement and Expansion: The oxazinane ring can be opened and subsequently re-closed with different reagents to form larger or different heterocyclic structures.

Condensation Reactions: The primary alcohol at the C5 position can be oxidized to an aldehyde, which can then participate in condensation reactions with various nucleophiles to build new ring systems.

Multicomponent Reactions: 1,3-oxazine derivatives are often synthesized via one-pot multicomponent reactions, such as the Mannich or Betti reactions, which combine an amine, an aldehyde (like formaldehyde), and a phenol (B47542) or naphthol. jetir.orgijrpr.comresearchgate.net This highlights their accessibility and role as key intermediates. The reverse of this process, using the pre-formed oxazinane as a stable source of a chiral amino-aldehyde equivalent, is a powerful synthetic tool.

The versatility of the 1,3-oxazine scaffold allows it to serve as an intermediate in the synthesis of nitrogen-bridged heterocyclic systems or as a source for aldehydes in carbon transfer reactions. jetir.org

Development of Chiral Ligands and Catalysts Based on the Oxazinane Scaffold

The well-defined stereochemistry and the presence of both nitrogen and oxygen donor atoms make the 1,3-oxazinane framework an excellent candidate for the development of chiral ligands for asymmetric catalysis. When complexed with a metal center, the resulting catalyst can create a chiral environment that influences the stereochemical outcome of a reaction.

The this compound scaffold can act as a bidentate N,O-ligand. The nitrogen atom and the oxygen from the hydroxyl group can coordinate to a metal ion, forming a stable five- or six-membered chelate ring. The rigid conformation of the oxazinane ring and the bulky benzyl (B1604629) group help to create a well-defined chiral pocket around the metal's active site, enabling high levels of enantioselectivity in catalyzed reactions.

While oxazoline-containing ligands (PHOX ligands) are more extensively studied, the principles apply directly to oxazinane systems. nih.gov These ligands have been successfully used in a wide array of metal-catalyzed reactions.

| Catalytic Reaction | Potential Metal Center | Ligand Type | Expected Outcome |

| Asymmetric Hydrosilylation | Zinc (Zn) | BINOL-derived Phosphates | Enantioselective reduction of ketones academie-sciences.fr |

| Asymmetric Allylation | Palladium (Pd) | Phosphinooxazoline (PHOX) | Synthesis of chiral alkaloids nih.gov |

| Asymmetric Amination | Copper (Cu) | Tris(oxazolinyl)ethanes (trisox) | High enantioselectivity nih.gov |

| Aldol Reactions | Titanium (Ti) | Thiazolidinone Auxiliaries | High diastereoselectivity scielo.org.mx |

This interactive table outlines potential applications of oxazinane-based chiral ligands in asymmetric catalysis, drawing parallels from similar heterocyclic systems.

Strategic Importance of the 1,3-Oxazinane Scaffold in Medicinal Chemistry Research

The 1,3-oxazine ring is considered a "privileged scaffold" in medicinal chemistry. bohrium.comresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them a rich source for the development of new therapeutic agents.

Compounds incorporating the 1,3-oxazine moiety have demonstrated a vast spectrum of pharmacological activities. derpharmachemica.comumpr.ac.id The strategic importance of this scaffold is underscored by its presence in molecules with reported biological effects, including:

Anticancer bohrium.com

Antimicrobial and Antibacterial researchgate.netumpr.ac.id

Anti-inflammatory researchgate.net

Antiviral, including against HIV-1 mutant strains researchgate.netderpharmachemica.com

Antitubercular bohrium.com

Anticonvulsant researchgate.net

Antimalarial jetir.org

The versatility and biological relevance of the 1,3-oxazine skeleton make it a focal point for synthetic and medicinal chemists. ijrpr.comsciresliterature.org Its derivatives are valued not only as biologically active molecules but also as crucial synthetic intermediates for creating more complex drugs. derpharmachemica.com The ability to generate a library of diverse structures from a central scaffold like this compound is a powerful strategy in modern drug discovery.

Q & A

Q. What are the established synthetic routes for (3-Benzyl-1,3-oxazinan-5-yl)methanol?

The compound is typically synthesized via ring-closure reactions involving aminodiol precursors and formaldehyde. For example, aminodiols (1.8 mmol) dissolved in ether react with 35% aqueous formaldehyde under alkaline conditions, followed by extraction and purification via column chromatography (CHCl₃:MeOH = 19:1) . Alternatively, Mannich reactions under Lewis acid catalysis (e.g., trimethylsilyl chloride) with difuryl-substituted sulfonamides and 3-benzyl-1,5,3-dioxazepane have been reported, yielding macrocyclic derivatives .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Elemental analysis : Used to confirm molecular composition (e.g., C, H, N percentages) .

- X-ray crystallography : Determines crystal structure parameters (e.g., monoclinic system, space group P2₁, unit cell dimensions a = 9.180 Å, b = 5.7585 Å, c = 17.320 Å) .

- GC-MS : Identifies fragmentation patterns and molecular ions, as demonstrated for structurally related oxazinan derivatives .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in ring-closure reactions?

Stereochemical configuration (e.g., 1S,2S,5R or 2R,4S*,5S*) directly impacts reaction pathways and product selectivity. For instance, stereoselective synthesis of chlorinated oxazinan derivatives showed distinct bioactivity profiles depending on epimeric forms . Computational modeling of crystal structures (e.g., torsion angles, hydrogen bonding) can predict steric hindrance and regioselectivity .

Q. What experimental strategies address contradictions in spectroscopic or bioactivity data?

- Cross-validation : Combine multiple techniques (e.g., NMR, X-ray, GC-MS) to resolve ambiguities in peak assignments .

- Iterative analysis : Re-examine reaction conditions (e.g., catalyst loading, solvent polarity) to identify sources of variability .

- Literature benchmarking : Compare findings with structurally analogous compounds (e.g., chlorinated oxazinan derivatives) to contextualize unexpected results .

Q. How can computational modeling predict conformational stability and reactivity?

Molecular dynamics simulations based on X-ray crystallographic data (e.g., bond lengths, angles, and torsional strains) can model energy minima and transition states. For example, β angles (~97.7°) and packing interactions in the crystal lattice inform steric effects in solution-phase reactions . Density functional theory (DFT) calculations further optimize reaction pathways for stereoselective syntheses .

Q. What experimental designs are effective for evaluating biological activity of oxazinan derivatives?

- Nematicidal assays : Test compounds at varying concentrations (e.g., 0.02–2 mmol/L) over extended periods (4–14 days) to assess time- and dose-dependent fatality rates .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., benzyl groups, hydroxyl positions) and correlate changes with bioactivity using regression models .

Methodological Considerations

Q. How to optimize reaction yields in large-scale syntheses?

- Catalyst screening : Evaluate Lewis acids (e.g., AlCl₃, BF₃·Et₂O) for improved regioselectivity .

- Purification protocols : Use gradient elution in column chromatography to separate diastereomers or byproducts .

Q. What are best practices for handling hygroscopic or air-sensitive intermediates?

- Inert atmosphere : Conduct reactions under argon/nitrogen with anhydrous solvents .

- Low-temperature storage : Store intermediates at 0–6°C to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.